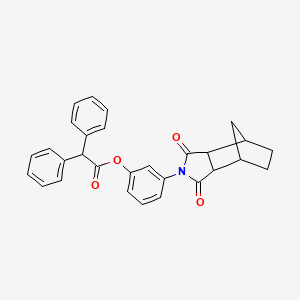
4-(2-Methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one
概要
説明
4-(2-Methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound is characterized by the presence of methoxy, nitro, and phenoxy groups attached to the azetidinone ring, making it a molecule of interest in various fields of scientific research.
科学的研究の応用
4-(2-Methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of Substituents: The methoxy, nitro, and phenoxy groups are introduced through various substitution reactions. For example, the methoxy group can be introduced via methylation using methyl iodide and a base, while the nitro group can be introduced through nitration using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
化学反応の分析
Types of Reactions
4-(2-Methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride_chloride) in hydrochloric acid.
Substitution: The phenoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 4-(2-Hydroxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one.
Reduction: 4-(2-Methoxyphenyl)-1-(3-aminophenyl)-3-phenoxyazetidin-2-one.
Substitution: Various substituted azetidinones depending on the nucleophile used.
作用機序
The mechanism of action of 4-(2-Methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(2-Methoxyphenyl)-1-(3-aminophenyl)-3-phenoxyazetidin-2-one: Similar structure but with an amino group instead of a nitro group.
4-(2-Hydroxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-(2-Methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxy, nitro, and phenoxy groups allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
4-(2-methoxyphenyl)-1-(3-nitrophenyl)-3-phenoxyazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-28-19-13-6-5-12-18(19)20-21(29-17-10-3-2-4-11-17)22(25)23(20)15-8-7-9-16(14-15)24(26)27/h2-14,20-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVLMIXHPFSYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(C(=O)N2C3=CC(=CC=C3)[N+](=O)[O-])OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4047609.png)

![1-{[1'-(3-phenylpropyl)-1,4'-bipiperidin-4-yl]carbonyl}-3-piperidinol](/img/structure/B4047640.png)
![2-[(4-METHYLPHENOXY)METHYL]-1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B4047644.png)
![4-(dimethylamino)-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B4047646.png)
![BUTYL 2-CHLORO-5-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B4047661.png)
![1-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-3-(1,3-thiazol-2-yl)urea](/img/structure/B4047667.png)
![N-{4-[({2-[(2-thienylmethyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4047670.png)
![methyl [4-({3-[(2,3-dihydro-1,4-benzodioxin-5-ylamino)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4047680.png)

![2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-2-naphthylacetamide](/img/structure/B4047695.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)benzamide](/img/structure/B4047706.png)

![6-ethoxy-3-(4-fluorophenyl)-3a,5,5-trimethyl-3,3a,4,5-tetrahydrocyclopenta[de]quinazolin-2-ol](/img/structure/B4047715.png)
